molecular formula C7H10O4 B12959085 Methyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate

Methyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate

Cat. No.: B12959085
M. Wt: 158.15 g/mol
InChI Key: LTQVBQQLMBTOIF-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate is an organic compound with a unique structure that includes a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate typically involves the use of starting materials such as tetrahydrofuran derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. For example, one common method involves the esterification of a tetrahydrofuran derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Methyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate can be compared with other similar compounds, such as:

    Methyl (S)-2-(5-hydroxytetrahydrofuran-2-yl)acetate: Similar structure but with a hydroxyl group instead of a keto group.

    Methyl (S)-2-(5-methoxytetrahydrofuran-2-yl)acetate: Similar structure but with a methoxy group instead of a keto group.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 2-[(2S)-5-oxooxolan-2-yl]acetate

InChI

InChI=1S/C7H10O4/c1-10-7(9)4-5-2-3-6(8)11-5/h5H,2-4H2,1H3/t5-/m0/s1

InChI Key

LTQVBQQLMBTOIF-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)C[C@@H]1CCC(=O)O1

Canonical SMILES

COC(=O)CC1CCC(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.